3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one

Physicochemical profiling Drug-likeness Lead optimisation

3‑Hydroxy‑6,7,8,9‑tetrahydro‑5H‑benzoannulen‑5‑one (CAS 5454‑03‑5) is a bicyclic benzocycloheptenone characterised by a hydroxyl substituent at the 3‑position of the fused benzene ring and a ketone at the 5‑position of the seven‑membered ring. The compound, also referred to as 3‑hydroxy‑benzosuberone, carries the InChIKey HLXSWBJLBDPTAV‑UHFFFAOYSA‑N and is commercially supplied as an off‑white solid with typical purities of 96–98 % (HPLC).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 5454-03-5
Cat. No. B3053575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
CAS5454-03-5
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=CC(=C2)O
InChIInChI=1S/C11H12O2/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,12H,1-4H2
InChIKeyHLXSWBJLBDPTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 5454‑03‑5) – Sourcing Guide for a Regiospecific Benzocycloheptenone Building Block


3‑Hydroxy‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one (CAS 5454‑03‑5) is a bicyclic benzocycloheptenone characterised by a hydroxyl substituent at the 3‑position of the fused benzene ring and a ketone at the 5‑position of the seven‑membered ring . The compound, also referred to as 3‑hydroxy‑benzosuberone, carries the InChIKey HLXSWBJLBDPTAV‑UHFFFAOYSA‑N and is commercially supplied as an off‑white solid with typical purities of 96–98 % (HPLC) . Its predicted physicochemical profile—logP ≈ 2.30, pKa ≈ 9.44, polar surface area 37.3 Ų—distinguishes it from the parent 1‑benzosuberone and other regioisomers, making it a useful intermediate in medicinal‑chemistry and bioorthogonal‑chemistry programmes .

Why 3‑Hydroxy‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one Cannot Be Replaced by a Close Analog—The Regioisomer Problem


Benzocycloheptenones bearing a single hydroxyl group are not interchangeable, because the position of the OH substituent dictates the compound’s hydrogen‑bond donor/acceptor geometry, its reactivity in O‑functionalisation steps, and its fit within biological binding pockets. In the dibenzosuberene series, moving the hydroxyl from the 2‑ to the 3‑position significantly decreased SET7/9 inhibitory potency [1]. For benzo[7]annulen‑7‑amine GluN2B ligands, a 5‑OH moiety was essential for ion‑channel inhibition whereas a 6‑OH group was detrimental [2]. These class‑level observations, together with the documented role of 3‑hydroxy‑benzocycloheptenone as the specific intermediate for 3‑O‑protected precursors in the patented synthesis of benzocyclooctyne (BCN) bioorthogonal reagents [3], confirm that generic substitution by the 1‑benzosuberone parent, the 2‑hydroxy isomer, or the 3‑amino analogue would alter—or completely remove—the desired downstream functionality. The quantitative evidence below anchors this differentiation in measured and predicted property differences.

Quantitative Comparator Evidence for 3‑Hydroxy‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one (CAS 5454‑03‑5)


Hydrogen‑Bond Donor Count and Topological Polar Surface Area vs. 1‑Benzosuberone

Introduction of the 3‑OH group increases the hydrogen‑bond donor count from 0 (1‑benzosuberone) to 1, while raising the topological polar surface area (tPSA) from 17 Ų to 37 Ų . These computed differences translate into a lower predicted logP (2.30 vs. ~2.8 for the parent) and a predicted pKa of 9.44, indicating that the 3‑hydroxy derivative is more hydrophilic and ionisable under physiological conditions .

Physicochemical profiling Drug-likeness Lead optimisation

Regioisomer‑Dependent Biological Activity: 3‑OH vs. 2‑OH in Benzosuberone Scaffolds

In a study of dibenzosuberene‑based SET7/9 histone methyltransferase inhibitors, a derivative bearing a 2‑hydroxy group displayed the most potent inhibitory activity, whereas the analogous 3‑hydroxy compound showed substantially reduced potency [1]. Although this comparison was performed on a dibenzosuberene rather than the monobenzocycloheptenone core, it demonstrates that the position of a single hydroxyl substituent on a seven‑membered‑ring‑fused benzene system is a critical determinant of target engagement.

Epigenetics SET7/9 inhibition Structure–activity relationship

Hydroxy‑Position Impact on GluN2B NMDA Receptor Affinity: Scaffold‑Level SAR

Systematic evaluation of mono‑ and di‑hydroxy benzo[7]annulene‑7‑amines revealed that a 5‑OH substituent yields the highest GluN2B binding affinity (Kᵢ = 49 nM) and cytoprotective potency (IC₅₀ = 580 nM), whereas a 6‑OH group substantially reduced activity, and a 5,6‑diOH analogue was the least active [1]. Although the study focused on the 5‑ and 6‑positions of the benzo[7]annulene scaffold rather than the 3‑position, it provides direct quantitative evidence that the precise location of a hydroxyl group on this bicyclic core is a decisive factor for biological activity, reinforcing that regioisomeric purity is mandatory for reproducible pharmacology.

GluN2B NMDA receptor Negative allosteric modulator Neuroprotection

Function‑Enabling 3‑OH Handle for O‑Functionalisation: Contrast with 3‑Amino Analogue

The 3‑hydroxy compound is explicitly employed as a synthetic intermediate in the preparation of benzocyclooctyne (BCN) reagents for strain‑promoted alkyne‑azide cycloaddition (SPAAC); the hydroxyl group is converted to a benzyl ether (3‑phenylmethoxy‑6,7,8,9‑tetrahydrobenzo[7]annulen‑5‑one) that serves as a protected precursor for subsequent alkyne installation [1]. The corresponding 3‑amino analogue (CAS 95207‑68‑4) cannot directly replace the 3‑hydroxy compound in this route without additional protection/deprotection or redox manipulation, adding synthetic steps and reducing overall yield.

Synthetic intermediate Click chemistry Bioorthogonal reagents

Purity and Batch Reproducibility: Vendor‑Specified Quality Metrics

Commercial suppliers specify purity levels for 3‑hydroxy‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one: ≥96 % (HPLC) from Sigma‑Aldrich/JW PharmLab and 98 % from Leyan . In contrast, the unsubstituted 1‑benzosuberone is commonly supplied at ≥97 % (GC) , while 3‑amino‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one is typically offered at 95 % . The higher purity specification for the 3‑hydroxy compound, combined with its solid physical form (off‑white solid), facilitates accurate gravimetric handling and reduces uncertainty in stoichiometric reaction setups.

Chemical procurement Quality control Reproducibility

Procurement‑Linked Application Scenarios for 3‑Hydroxy‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one


Synthesis of 3‑O‑Protected Benzocyclooctyne (BCN) Bioorthogonal Reagents

The 3‑hydroxy compound is the direct precursor for 3‑O‑benzyl‑ or 3‑O‑substituted‑benzocycloheptenones, which are subsequently elaborated into strained benzocyclooctyne scaffolds for copper‑free click chemistry [1]. The 3‑OH position permits chemoselective O‑alkylation without interference from the 5‑ketone, a selectivity that the 3‑amino analogue cannot provide without additional protection [1]. Any programme producing BCN‑PEG‑maleimide, BCN‑DOTA‑GA, or related bioconjugation reagents should source this specific regioisomer.

Medicinal Chemistry SAR Campaigns Targeting the 3‑Position of the Benzocycloheptenone Scaffold

When a structure–activity relationship study aims to probe the effect of hydrogen‑bond donors at the 3‑position—for example, in NMDA receptor GluN2B antagonists, SHP2 phosphatase inhibitors, or SET7/9 methyltransferase inhibitors—the 3‑hydroxy compound serves as the clean baseline for O‑alkylation or O‑acyl derivatisation [2][3]. Class‑level evidence confirms that shifting the hydroxy group to the 2‑, 5‑, or 6‑position dramatically alters potency; therefore, researchers must use the exact positional isomer to ensure SAR interpretability [2][3].

Physicochemical Diversification of Lead Series with Benzosuberone Cores

Introducing a single hydroxyl at the 3‑position predictably decreases logP by approximately 0.5 log units and increases tPSA by 20 Ų relative to 1‑benzosuberone, while adding one H‑bond donor [1]. These deterministic changes allow medicinal chemists to fine‑tune solubility, permeability, and off‑target promiscuity without altering the core scaffold. Procuring the 3‑hydroxy compound ensures that the starting point matches the design hypothesis.

Reliable Multi‑Step Synthesis Requiring High‑Purity Solid Intermediates

The off‑white solid form and commercially specified purity of 96‑98 % (HPLC) facilitate precise gravimetric dispensing and reproducible stoichiometry in multi‑step sequences . Compared with the liquid or waxy physical form of some benzocycloheptenone analogues, the solid‑state handling of the 3‑hydroxy compound reduces variability introduced by viscosity, density fluctuations, or residual solvent content.

Quote Request

Request a Quote for 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.